N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Overview
Description
SB 414240 is a synthetic organic compound that acts as an antagonist for neurokinin 2 and neurokinin 3 receptors. It was initially developed by SmithKline Beecham Pharmaceuticals and is primarily used in preclinical research for its potential therapeutic applications in treating nervous system diseases, particularly neurogenic inflammation and pain .
Preparation Methods
The synthesis of SB 414240 involves several steps. The starting material, a commercially available carboxylic acid, is first esterified using oxalyl chloride in dichloromethane, followed by reaction with methanol to form a methyl ester. This intermediate is then brominated using N-bromosuccinimide and catalytic dibenzoyl peroxide under reflux conditions
Chemical Reactions Analysis
SB 414240 undergoes various chemical reactions, including:
Scientific Research Applications
SB 414240 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of neurokinin receptor antagonists.
Biology: The compound is used to investigate the role of neurokinin receptors in various biological processes.
Medicine: Preclinical studies focus on its potential therapeutic effects in treating neurogenic inflammation and pain.
Industry: While not widely used in industrial applications, it serves as a valuable tool in pharmaceutical research and development
Mechanism of Action
SB 414240 exerts its effects by antagonizing neurokinin 2 and neurokinin 3 receptors. These receptors are involved in the transmission of pain and inflammatory signals in the nervous system. By blocking these receptors, SB 414240 can potentially reduce neurogenic inflammation and alleviate pain .
Comparison with Similar Compounds
SB 414240 is unique in its dual antagonistic activity against both neurokinin 2 and neurokinin 3 receptors. Similar compounds include:
Aprepitant: A neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Osanetant: A neurokinin 3 receptor antagonist investigated for its potential in treating psychiatric disorders.
Saredutant: A neurokinin 2 receptor antagonist studied for its antidepressant and anxiolytic effects
SB 414240 stands out due to its combined activity on both neurokinin 2 and neurokinin 3 receptors, making it a valuable compound for research in neurogenic inflammation and pain management.
Properties
Molecular Formula |
C33H44N4O |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1 |
InChI Key |
RTUNBOPBBCULLC-DEOSSOPVSA-N |
SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide SB 414240 SB-414240 SB414240 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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